molecular formula C9H13NO5 B117268 6-Oxa-3-azabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-hydroxy-4-methyl-2-oxo-, methyl ester CAS No. 142438-63-9

6-Oxa-3-azabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-hydroxy-4-methyl-2-oxo-, methyl ester

Cat. No. B117268
M. Wt: 215.2 g/mol
InChI Key: MKNRGYNTUACWEM-UHFFFAOYSA-N
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Description

This compound is also known as tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate . It has a molecular formula of C9H15NO3 and a molecular weight of 185.22 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of this compound involves the use of dirhodium(II) catalysts . The process is efficient and can be conducted under low catalyst loadings . The synthesis can result in either the exo- or endo-isomers of 3-azabicyclohexanes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-7(5-10)12-6/h6-7H,4-5H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily cyclopropanation reactions . These reactions are facilitated by dirhodium(II) catalysts .


Physical And Chemical Properties Analysis

This compound has a number of notable physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.98 cm/s . It is very soluble, with a solubility of 11.9 mg/ml .

Safety And Hazards

The compound is classified with a signal word of "Warning" . Hazard statements associated with it include H302, H312, and H332 . Precautionary statements include P264, P280, P337+P313, P305+P351+P338, P302+P352, P332+P313, and P362 .

properties

IUPAC Name

methyl 5-ethyl-4-hydroxy-4-methyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-4-8-7(2,13)10-5(11)9(8,15-8)6(12)14-3/h13H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNRGYNTUACWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C(NC(=O)C1(O2)C(=O)OC)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931451
Record name Methyl 5-ethyl-2,4-dihydroxy-4-methyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-3-azabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-hydroxy-4-methyl-2-oxo-, methyl ester

CAS RN

142438-63-9
Record name 6-Oxa-3-azabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-hydroxy-4-methyl-2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-ethyl-2,4-dihydroxy-4-methyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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